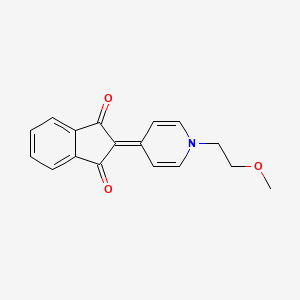
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- is a synthetic organic compound that belongs to the class of indandiones. Indandiones are known for their diverse applications in various fields, including medicinal chemistry, material science, and organic synthesis. This compound, in particular, is characterized by its unique structure, which includes a pyridinylidene moiety and a methoxyethyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- typically involves multi-step organic reactions. One common approach is the condensation of 1,3-indandione with a suitable pyridine derivative under basic conditions. The reaction may involve the use of reagents such as sodium hydride or potassium carbonate to facilitate the formation of the pyridinylidene moiety. The methoxyethyl group can be introduced through alkylation reactions using appropriate alkyl halides.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted indandione derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of advanced materials and as a precursor for various functional compounds.
Mecanismo De Acción
The mechanism of action of 1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to engage in specific interactions with these targets, influencing various biochemical pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Indandione: The parent compound, known for its anticoagulant properties.
2-Acetyl-1,3-indandione: A derivative with applications in coordination chemistry.
4-Hydroxycoumarin: Another anticoagulant with a similar mechanism of action.
Uniqueness
1,3-Indandione, 2-(1-(2-methoxyethyl)-4(1H)-pyridinylidene)- stands out due to its unique pyridinylidene moiety and methoxyethyl group, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and specificity in various applications.
Propiedades
Número CAS |
54778-70-0 |
|---|---|
Fórmula molecular |
C17H15NO3 |
Peso molecular |
281.30 g/mol |
Nombre IUPAC |
2-[1-(2-methoxyethyl)pyridin-4-ylidene]indene-1,3-dione |
InChI |
InChI=1S/C17H15NO3/c1-21-11-10-18-8-6-12(7-9-18)15-16(19)13-4-2-3-5-14(13)17(15)20/h2-9H,10-11H2,1H3 |
Clave InChI |
WMLMXIHPRJKWFA-UHFFFAOYSA-N |
SMILES canónico |
COCCN1C=CC(=C2C(=O)C3=CC=CC=C3C2=O)C=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


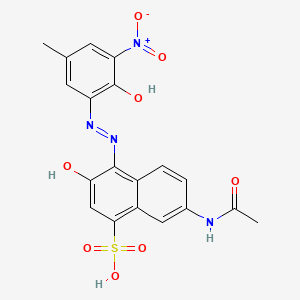
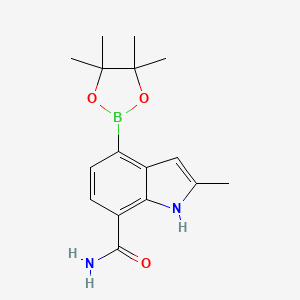
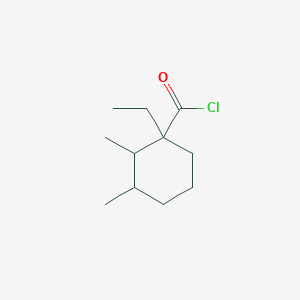
![[4-(4-Fluorophenyl)piperazin-1-yl][1-(pyrimidin-2-yl)piperidin-3-yl]methanone](/img/structure/B13942228.png)


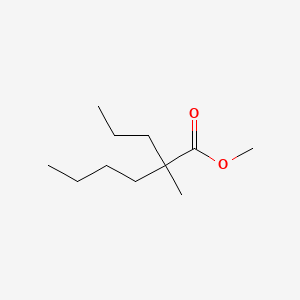
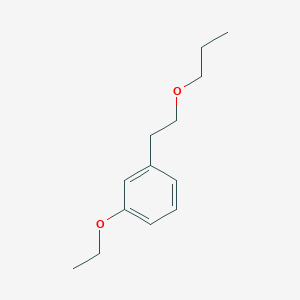
![5,7,11-trimethylbenzo[c]acridine](/img/structure/B13942252.png)
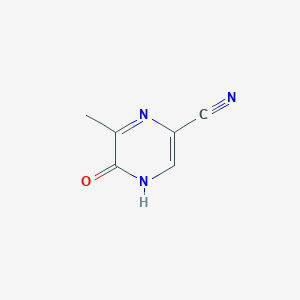
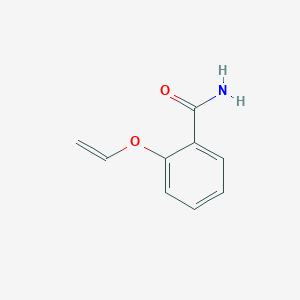
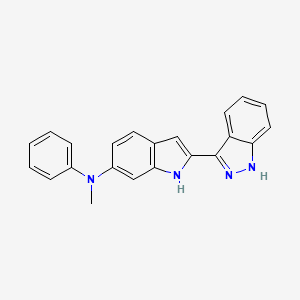
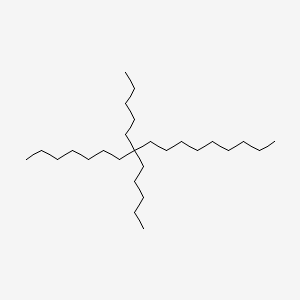
![2-[[3-Cyclopropyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[3,4-b]pyridin-1-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13942292.png)
